molecular formula C10H17N5O B1477745 2-Azido-1-(4-(cyclopropylmethyl)piperazin-1-yl)ethan-1-one CAS No. 2097996-01-3

2-Azido-1-(4-(cyclopropylmethyl)piperazin-1-yl)ethan-1-one

Cat. No. B1477745
CAS RN: 2097996-01-3
M. Wt: 223.28 g/mol
InChI Key: KQPOODIDZXTQMM-UHFFFAOYSA-N
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Description

“2-Azido-1-(4-(cyclopropylmethyl)piperazin-1-yl)ethan-1-one” is a chemical compound . It is related to 1-(piperazin-1-yl)ethan-1-one, which has the molecular formula C6H12N2O .

Scientific Research Applications

Green Synthesis Techniques

  • Microwave-Assisted Synthesis : A study demonstrated the microwave-assisted synthesis of a compound through the click cyclocondensation involving 2-azido-1-(4-(benzothiazol-2-yl)piperazin-1-yl)ethanone. This method proved to be an efficient, eco-friendly alternative to conventional synthesis methods, emphasizing regioselective isomer formation and accelerated reaction times under optimized conditions (Said et al., 2020).

Biological Evaluation and Activity

  • Antimicrobial Activity : Synthesis of piperazine derivatives has been reported, with compounds screened for their in vitro antimicrobial activities. Among the synthesized compounds, some showed excellent antibacterial and antifungal activities, highlighting the potential pharmaceutical applications of such derivatives (Rajkumar et al., 2014).
  • Cytotoxic Studies : A compound synthesized using 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material was characterized and evaluated for its cytotoxicity. This study underscores the significance of click chemistry in developing potential therapeutic agents (Govindhan et al., 2017).

Chemical Reactivity and Characterization

  • Corrosion Inhibition : Research into cadmium(II) Schiff base complexes, synthesized from related piperazine compounds, showed promising corrosion inhibition properties on mild steel. This illustrates the compound's potential in materials science, particularly in corrosion engineering (Das et al., 2017).
  • Electrochemical Recognition : A novel piperazine derivative was synthesized and evaluated for its electrochemical recognition of nitrite anion, demonstrating the compound's utility in analytical chemistry and sensor technology. The study explored its reactivity and potential in detecting specific ions in solutions (Ait Ramdane et al., 2021).

properties

IUPAC Name

2-azido-1-[4-(cyclopropylmethyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c11-13-12-7-10(16)15-5-3-14(4-6-15)8-9-1-2-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPOODIDZXTQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(4-(cyclopropylmethyl)piperazin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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